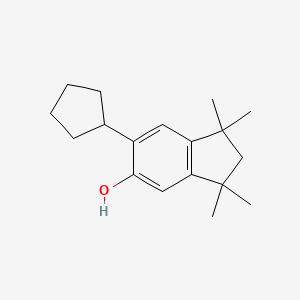
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes a cyclopentyl group and multiple methyl groups attached to an indan backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol typically involves several steps, including the formation of the indan backbone and the introduction of the cyclopentyl and methyl groups. The exact synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the indan backbone through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the cyclopentyl and methyl groups via alkylation reactions using suitable alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and as a lead compound for new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Cyclopentyl-1,1,3,3-tetramethylindan-5-ol can be compared with other similar compounds, such as:
6-Cyclopentyl-2,3-dihydro-1,1,3,3-tetramethyl-1H-inden-5-ol: A structurally similar compound with slight variations in the indan backbone.
1,1,3,3-Tetramethylindan-5-ol: Lacks the cyclopentyl group, leading to different chemical properties and reactivity.
Cyclopentylmethylindan-5-ol: Contains a cyclopentylmethyl group instead of multiple methyl groups, resulting in distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its stability and reactivity in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
93892-42-3 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
6-cyclopentyl-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C18H26O/c1-17(2)11-18(3,4)15-10-16(19)13(9-14(15)17)12-7-5-6-8-12/h9-10,12,19H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
IAXRJXQHJSFPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)C3CCCC3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)methanol](/img/structure/B11858172.png)
![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)
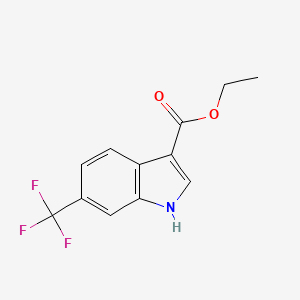

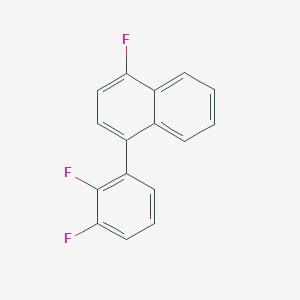
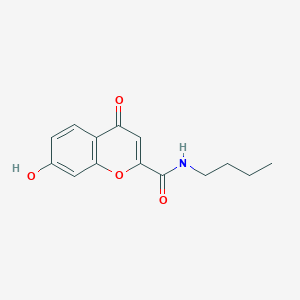



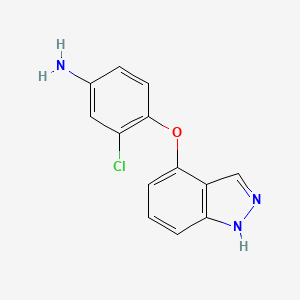

![Methyl 7-bromopyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B11858231.png)
![5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11858244.png)
![5-Amino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858246.png)
